molecular formula C15H15N5O2S B11162121 (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B11162121
M. Wt: 329.4 g/mol
InChI Key: YGUNFIQDSYWTRO-LBPRGKRZSA-N
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Description

3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE is a complex organic compound that features a benzotriazine ring, a thiazole ring, and a butanamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps:

    Formation of the Benzotriazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzotriazine and thiazole rings are then coupled using suitable reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Final Assembly: The butanamide group is introduced through amidation reactions, often using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazole ring.

    Reduction: Reduction reactions can target the oxo group in the benzotriazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, sulfoxides.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted thiazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating various diseases.

    Diagnostics: Used in the development of diagnostic tools.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds with similar benzotriazine structures.

    Thiazole Derivatives: Compounds containing thiazole rings.

    Butanamide Derivatives: Compounds with butanamide groups.

Uniqueness

The unique combination of benzotriazine, thiazole, and butanamide groups in 3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C15H15N5O2S/c1-9(2)12(13(21)17-15-16-7-8-23-15)20-14(22)10-5-3-4-6-11(10)18-19-20/h3-9,12H,1-2H3,(H,16,17,21)/t12-/m0/s1

InChI Key

YGUNFIQDSYWTRO-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=NC=CS1)N2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

CC(C)C(C(=O)NC1=NC=CS1)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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